molecular formula C24H20ClN3O2S B5090866 N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Cat. No.: B5090866
M. Wt: 450.0 g/mol
InChI Key: JIGGVDVLNHSVGV-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a carbamothioyl linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The chlorinated benzoxazole is then coupled with a substituted phenyl isothiocyanate to form the carbamothioyl linkage.

    Final Amidation: The final step involves the reaction of the intermediate with 3,5-dimethylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is unique due to its benzoxazole ring and carbamothioyl linkage, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-13-4-7-21-20(11-13)26-23(30-21)16-5-6-18(25)19(12-16)27-24(31)28-22(29)17-9-14(2)8-15(3)10-17/h4-12H,1-3H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGGVDVLNHSVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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